molecular formula C12H17NO B14839591 (2-Cyclopropoxy-6-ethylphenyl)methanamine

(2-Cyclopropoxy-6-ethylphenyl)methanamine

Cat. No.: B14839591
M. Wt: 191.27 g/mol
InChI Key: ZPUUKSSFSATUGV-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-6-ethylphenyl)methanamine is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclopropoxy group and an ethyl group attached to a phenyl ring, with a methanamine group as the functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-6-ethylphenyl)methanamine can be achieved through several methods. One common approach involves the alkylation of 2-cyclopropoxy-6-ethylphenol with a suitable amine precursor under controlled conditions. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation . These reactions typically involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-6-ethylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

(2-Cyclopropoxy-6-ethylphenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-6-ethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-Cyclopropoxy-4-fluorophenyl)methanamine: Similar structure with a fluorine atom instead of an ethyl group.

    (2-Cyclopropylmethoxy)phenylmethanamine: Similar structure with a cyclopropylmethoxy group instead of a cyclopropoxy group.

Uniqueness

(2-Cyclopropoxy-6-ethylphenyl)methanamine is unique due to the presence of both a cyclopropoxy group and an ethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2-cyclopropyloxy-6-ethylphenyl)methanamine

InChI

InChI=1S/C12H17NO/c1-2-9-4-3-5-12(11(9)8-13)14-10-6-7-10/h3-5,10H,2,6-8,13H2,1H3

InChI Key

ZPUUKSSFSATUGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC2CC2)CN

Origin of Product

United States

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